molecular formula C15H16Cl2N2O2 B2757495 N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide CAS No. 1355832-70-0

N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide

Cat. No. B2757495
CAS RN: 1355832-70-0
M. Wt: 327.21
InChI Key: APTJMDDHHLMWTE-UHFFFAOYSA-N
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Description

N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DCP-LA belongs to the family of Nitrilase Superfamily, which is known for its diverse biochemical functions.

Mechanism of Action

The exact mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide is not fully understood. However, it has been proposed that the compound exerts its neuroprotective effects by activating the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress and inflammation. N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide has also been shown to modulate the activity of various ion channels in the brain, including the NMDA receptor and the voltage-gated potassium channel.
Biochemical and Physiological Effects:
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide has been shown to have various biochemical and physiological effects in the brain. The compound has been reported to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various neurological disorders. Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide has been shown to improve mitochondrial function and increase the expression of various antioxidant enzymes in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide in lab experiments is its high stability and solubility in water, which makes it easy to administer to animals. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide in lab experiments is its limited bioavailability, which may limit its therapeutic efficacy in vivo.

Future Directions

There are several future directions for the study of N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide. One potential direction is the development of more potent analogs of the compound that have improved bioavailability and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide and its potential applications in other neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide in humans.

Synthesis Methods

N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzyl cyanide with 2-oxo-tetrahydrofuran in the presence of a base. The resulting intermediate is then reacted with 3-chloropropanoyl chloride to yield the final product, N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide. The purity of the compound can be assessed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c16-12-5-3-10(8-13(12)17)14(9-18)19-15(20)6-4-11-2-1-7-21-11/h3,5,8,11,14H,1-2,4,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTJMDDHHLMWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide

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